Selenium chloride (Se2Cl2)

Description

Contextualization within Chalcogen-Halogen Chemistry

The elements of Group 16 of the periodic table, known as chalcogens, readily combine with halogens to form a diverse array of compounds called chalcogen halides or chalcohalides. wikipedia.orgembibe.com This group includes oxygen, sulfur, selenium, tellurium, and the radioactive element polonium. wikipedia.orgunacademy.com The reactivity and structure of these halides are influenced by the nature of both the chalcogen and the halogen. wikipedia.org Chalcogens form various types of halides, including monohalides, dihalides, tetrahalides, and hexahalides. embibe.com

Diselenium (B1237649) dichloride (Se₂Cl₂) is a notable example of a monohalide. embibe.com Other important monohalides include disulfur (B1233692) difluoride (S₂F₂), disulfur dichloride (S₂Cl₂), disulfur dibromide (S₂Br₂), and diselenium dibromide (Se₂Br₂). embibe.com These monohalides of sulfur and selenium share a similar structural framework. embibe.com The broader family of selenium halides also includes selenium dichloride (SeCl₂), selenium tetrachloride (SeCl₄), and selenium hexafluoride (SeF₆), each with distinct properties and applications. smolecule.comencyclopedia.pub For instance, selenium tetrachloride is a solid that serves as a Lewis acid, while selenium oxychloride (SeOCl₂) is a liquid used as a specialty solvent.

A comparative analysis of diselenium dichloride (Se₂Cl₂) and its sulfur analogue, disulfur dichloride (S₂Cl₂), reveals both similarities and key differences in their structure and reactivity. Both molecules adopt a nonplanar, gauche-type structure with C₂ molecular symmetry, similar to hydrogen peroxide. wikipedia.orgwikipedia.org The general connectivity is Cl-X-X-Cl, where X is either Se or S. wikipedia.orgwikipedia.org

However, there are notable distinctions. Se₂Cl₂ is less thermally stable than S₂Cl₂ and decomposes upon heating, which prevents its purification by distillation. wikipedia.org In terms of reactivity, Se₂Cl₂ is generally considered more reactive than S₂Cl₂ due to the weaker Se-Se bond compared to the S-S bond. While both are effective chlorinating agents, Se₂Cl₂ is less electrophilic than S₂Cl₂, often necessitating more stringent conditions for reactions like aromatic chlorination. A significant challenge in reactions involving Se₂Cl₂ is the resulting selenium-containing byproducts, which can complicate the purification of the desired products.

| Property | Diselenium Dichloride (Se₂Cl₂) | Disulfur Dichloride (S₂Cl₂) |

|---|---|---|

| Molecular Formula | Se₂Cl₂ | S₂Cl₂ |

| Molar Mass | 228.84 g/mol wikipedia.org | 135.04 g/mol |

| Appearance | Reddish-brown, oily liquid wikipedia.org | Amber, oily liquid wikipedia.org |

| Structure | Gauche, Cl-Se-Se-Cl wikipedia.org | Gauche, Cl-S-S-Cl wikipedia.org |

| Thermal Stability | Decomposes upon heating | Can be distilled |

| Reactivity | More reactive, less electrophilic | Less reactive, more electrophilic |

Diselenium dichloride exists in a dynamic equilibrium with other selenium chlorides, namely selenium dichloride (SeCl₂) and selenium tetrachloride (SeCl₄), as well as with elemental selenium and chlorine. smolecule.comwikipedia.org This equilibrium is a crucial aspect of its chemistry. Se₂Cl₂ can disproportionate into SeCl₂ and SeCl₄ under certain conditions.

Conversely, selenium dichloride (SeCl₂) is unstable and degrades to diselenium dichloride and selenium tetrachloride. wikipedia.org Solutions of SeCl₂ in acetonitrile, for example, will establish an equilibrium with Se₂Cl₂ and SeCl₄. wikipedia.org The reaction 3SeCl₂ → Se₂Cl₂ + SeCl₄ illustrates this instability. wikipedia.org Gaseous selenium tetrachloride also exists in equilibrium with selenium dichloride and chlorine, which recombine upon condensation. wikipedia.org These equilibria highlight the interconnected nature of the various selenium chlorides.

Comparative Analysis with Disulfur Dichloride (S₂Cl₂)

Significance as a Versatile Reagent in Contemporary Chemical Synthesis

Diselenium dichloride is a valuable and versatile reagent in modern chemical synthesis, finding applications in both organic and inorganic chemistry. smolecule.com Its utility stems from its ability to act as an electrophilic selenizing agent, introducing selenium atoms into various molecular frameworks. wikipedia.org

In organic synthesis, Se₂Cl₂ is used to prepare a wide range of organoselenium compounds. smolecule.com For instance, it reacts with simple alkenes to yield bis(β-chloroalkyl)selenides and with the hydrazones of hindered ketones to form the corresponding selenoketones. wikipedia.org These organoselenium compounds are of interest for their potential biological activity and applications in materials science.

In the realm of inorganic synthesis, Se₂Cl₂ serves as a precursor for other selenium compounds and has been employed to introduce bridging selenium ligands between metal atoms in iron and chromium carbonyl complexes. smolecule.comwikipedia.org Its reactivity also extends to the formation of selenium-nitrogen compounds. The diverse reactivity of diselenium dichloride continues to be explored for the development of novel synthetic methodologies and the creation of new materials. smolecule.comarxiv.org

Structure

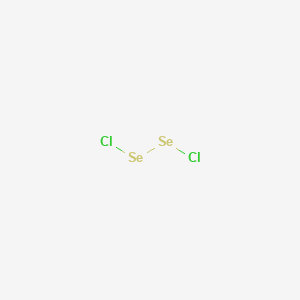

2D Structure

Properties

IUPAC Name |

chloroselanyl selenohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2Se2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEXQFHKRAHTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Se][Se]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064902 | |

| Record name | Selenium chloride (Se2Cl2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red liquid; [Merck Index] Red-brown liquid; [MSDSonline] | |

| Record name | Selenium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-68-0 | |

| Record name | Selenium chloride (Se2Cl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium chloride (Se2Cl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium chloride (Se2Cl2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISELENIUM DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5292FC4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diselenium Dichloride

Direct Halogenation of Elemental Selenium

The most direct and historically significant method for synthesizing diselenium (B1237649) dichloride involves the controlled reaction of elemental selenium with chlorine gas. smolecule.com This exothermic process requires careful management to achieve the desired product and avoid the formation of other selenium chlorides.

Controlled Reaction Conditions and Stoichiometry

The direct combination of selenium and chlorine is a fundamental approach to forming diselenium dichloride. The reaction is typically represented by the equation:

Se₈ + 4Cl₂ → 4Se₂Cl₂ smolecule.com

Successful synthesis hinges on meticulous control over the reaction environment. The temperature must be carefully regulated, often within the range of 80–100°C, to facilitate the reaction without promoting over-chlorination to selenium tetrachloride (SeCl₄) or causing decomposition, which can occur at temperatures above 130°C.

Stoichiometry is another critical factor. A precise mole ratio of selenium to chlorine is necessary to maximize the yield of diselenium dichloride. An excess of chlorine will lead to the formation of the higher chloride, SeCl₄. wikipedia.org Conversely, an excess of selenium can be used to convert any SeCl₄ formed back into Se₂Cl₂, according to the reaction:

3Se + SeCl₄ → 2Se₂Cl₂ cdnsciencepub.com

This ensures that the final product is predominantly diselenium dichloride.

Table 1: Key Parameters for Direct Halogenation

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 80–100°C | Prevents over-chlorination and thermal decomposition. |

| Stoichiometry | Controlled Se:Cl₂ ratio | Avoids formation of SeCl₄. |

| Reactants | Elemental Selenium (Se), Chlorine (Cl₂) | Direct combination to form the target compound. smolecule.com |

Role of Anhydrous Solvents in Synthesis Control

The use of anhydrous (water-free) solvents is crucial in the direct halogenation process. Diselenium dichloride readily hydrolyzes in the presence of moisture to form selenious acid, hydrochloric acid, and elemental selenium. cymitquimica.com To prevent this and other side reactions, the synthesis is often carried out in inert, anhydrous solvents.

Commonly used solvents include carbon tetrachloride (CCl₄) and sulfuryl chloride (SO₂Cl₂). These solvents not only provide a medium for the reaction but also help in controlling the temperature of the exothermic process. The purity of the reactants and the solvent is paramount, as even trace amounts of water or oxygen can lead to the formation of undesirable byproducts like selenium oxychlorides.

Indirect Synthesis Pathways

Beyond direct chlorination, several indirect methods have been developed for synthesizing diselenium dichloride, often providing advantages in terms of safety or purification.

Reaction of Selenium with Selenium Dioxide and Hydrochloric Acid

An improved and common laboratory-scale synthesis involves the reaction of a mixture of elemental selenium, selenium dioxide (SeO₂), and concentrated hydrochloric acid (HCl). wikipedia.orgwikipedia.org This method is often preferred as it avoids the use of hazardous chlorine gas.

3Se + SeO₂ + 4HCl → 2Se₂Cl₂ + 2H₂O smolecule.comwikipedia.org

In this process, the dense, reddish-brown, oily layer of crude diselenium dichloride that forms settles at the bottom of the reaction vessel and can be easily separated using a separatory funnel. wikipedia.org For purification, the product can be dissolved in fuming sulfuric acid and then reprecipitated by the addition of hydrochloric acid. wikipedia.org

Synthesis via Oleum (B3057394) and Hydrochloric Acid

Another established indirect route involves reacting elemental selenium with oleum (fuming sulfuric acid, H₂SO₄·xSO₃) and hydrochloric acid. wikipedia.orgwikipedia.org The reaction proceeds as follows:

2Se + 2SO₃ + 3HCl → Se₂Cl₂ + SO₂ + H₂O + SO₂(OH)Cl wikipedia.org

Similar to the selenium dioxide method, the resulting crude diselenium dichloride is a dense liquid that can be physically separated from the reaction mixture. wikipedia.org This pathway offers an alternative to direct chlorination and the use of selenium dioxide. kiddle.co

Formation from Selenium Dichloride Disproportionation

Diselenium dichloride exists in a chemical equilibrium with other selenium chlorides, particularly selenium dichloride (SeCl₂) and selenium tetrachloride (SeCl₄). smolecule.comwikipedia.org Selenium dichloride is unstable at room temperature and undergoes disproportionation, a redox reaction where a substance is simultaneously oxidized and reduced. wikipedia.orgaskfilo.com

This disproportionation yields diselenium dichloride and selenium tetrachloride:

3SeCl₂ → Se₂Cl₂ + SeCl₄ wikipedia.org

This reaction highlights the inherent instability of SeCl₂ and its tendency to rearrange into the more stable Se₂Cl₂ and SeCl₄. wikipedia.orgcdnsciencepub.com This equilibrium is a key aspect of selenium-chlorine chemistry.

Table 2: Summary of Indirect Synthesis Pathways

| Method | Reactants | Reaction Equation | Key Feature |

|---|---|---|---|

| Se/SeO₂/HCl | Selenium, Selenium Dioxide, Hydrochloric Acid | 3Se + SeO₂ + 4HCl → 2Se₂Cl₂ + 2H₂O smolecule.comwikipedia.org |

Avoids chlorine gas; product separates for easy collection. wikipedia.org |

| Oleum/HCl | Selenium, Oleum, Hydrochloric Acid | 2Se + 2SO₃ + 3HCl → Se₂Cl₂ + SO₂ + H₂O + SO₂(OH)Cl wikipedia.org |

Alternative to direct chlorination. wikipedia.org |

| Disproportionation | Selenium Dichloride | 3SeCl₂ → Se₂Cl₂ + SeCl₄ wikipedia.org |

An equilibrium reaction demonstrating the relative instability of SeCl₂. wikipedia.org |

In-Situ Generation and Utilization Strategies in Organic and Inorganic Syntheses

Diselenium dichloride (Se₂Cl₂) is a valuable reagent in both organic and inorganic chemistry. However, its utility is often complicated by its instability, as it tends to disproportionate into selenium tetrachloride (SeCl₄) and elemental selenium. scispace.comresearchgate.net To circumvent this issue and harness its reactivity, strategies involving the in-situ generation of Se₂Cl₂ or its reactive equivalent, selenium dichloride (SeCl₂), are frequently employed. researchgate.netmdpi.com In solution, diselenium dihalides (Se₂X₂) exist in equilibrium with selenium dihalides (SeX₂) and other polyselenium halides, meaning that the reactive species in many of these syntheses may be SeCl₂ derived from the Se₂Cl₂ precursor. scispace.comresearchgate.net

This approach involves creating the reactive selenium chloride species directly within the reaction mixture, allowing it to be consumed by the substrate as it is formed. A common method for generating the active species involves the reaction of elemental selenium with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). mdpi.comscribd.com This technique avoids the need to isolate the often unstable intermediate.

Utilization in Organic Synthesis

The in-situ generation of selenium chlorides is a powerful tool for the synthesis of a wide array of organoselenium compounds. This methodology is particularly prominent in reactions involving unsaturated carbon-carbon bonds and in the construction of selenium-containing heterocycles. scispace.comdokumen.pubresearchgate.net

One of the primary applications is the electrophilic addition to alkenes and alkynes. The reaction of in-situ generated selenium dichloride with alkynes, for instance, provides a highly efficient and stereoselective route to bis(E-2-chlorovinyl) selenides. mdpi.com These reactions typically proceed via an anti-addition mechanism, yielding products with exclusively (E)-stereochemistry at room temperature. mdpi.com Similarly, reactions with alkenes can produce bis(β-chloroalkyl)selenides.

Furthermore, these in-situ methods are instrumental in synthesizing complex heterocyclic systems. Intramolecular cyclization reactions triggered by the addition of selenium halides to appropriately functionalized substrates can lead to the formation of various selenium-containing rings. chim.itbeilstein-journals.org For example, pseudo-geminal bis(acetylenes) have been shown to react with in-situ prepared SeCl₂ to yield bridged cyclic dienes through a double addition and subsequent intramolecular rearrangement. beilstein-journals.org

Table 1: Examples of Organic Syntheses Utilizing In-Situ Generated Selenium Chlorides

| Substrate | Reagents for In-Situ Generation | Product(s) | Yield | Reference |

| Various Alkynes | Se, SO₂Cl₂ | Bis(E-2-chlorovinyl) selenides | Quantitative | mdpi.com |

| 4,13-Bis(ethynyl)[2.2]paracyclophane | SeCl₂ (prepared in-situ) | Isomeric cyclic dienes and tetrachloro derivative | 72% (total) | beilstein-journals.org |

| 2,3-Dimethoxy-1,3-butadiene | SeCl₂ | 3,4-Dimethoxyselenophene | 41% | scispace.com |

Utilization in Inorganic Synthesis

In the realm of inorganic chemistry, in-situ strategies are crucial for preparing compounds where selenium is bonded to other heteroatoms, particularly nitrogen. The high reactivity of the generated intermediates facilitates the formation of unique selenium-nitrogen cages and rings. scispace.com

A notable example is the synthesis of tetraselenium tetranitride (Se₄N₄). This compound can be produced in high yield by reacting lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) with a mixture of Se₂Cl₂ and SeCl₄ in a specific molar ratio designed to mimic the reactivity of "SeCl₃". scispace.com The use of Se₂Cl₂ as part of the in-situ reagent mixture is critical for the successful formation of the Se-N framework. In this reaction, Se₂Cl₂ can be considered to disproportionate, providing the necessary Se(II) species that reacts alongside the Se(IV) from SeCl₄. scispace.com

Another application involves the synthesis of monoselenides through reactions that effectively use Se₂Cl₂ as a source for SeCl₂. For example, the reaction of Se₂Cl₂ with silylated amines like Se[N(SiMe₃)R]₂ proceeds with the formation of red selenium, indicating a redox process where Se₂Cl₂ acts as a Se(II) source. scispace.com

Table 2: Examples of Inorganic Syntheses Utilizing In-Situ Generated Selenium Chlorides

| Substrates | Reagents | Product | Yield | Reference |

| LiN(SiMe₃)₂ | Se₂Cl₂ and SeCl₄ (1:4 ratio) | Se₄N₄ | 66% | scispace.com |

| LiN(SiMe₃)₂ | Se₂Cl₂ | Se[N(SiMe₃)₂]₂ | 75% | scispace.com |

| (Me₃Si)₂NH | Se₂Cl₂ | Mixture of Polyselenides Sen[N(SiMe₃)₂]₂ | - | scispace.com |

Molecular Structure and Electronic Properties of Diselenium Dichloride

Structural Characterization in Different Phases

The arrangement of atoms and bonds in Se₂Cl₂ has been elucidated through various experimental techniques, defining its geometry in the solid and gaseous states.

Diselenium (B1237649) dichloride possesses a nonplanar, chain-like structure with the connectivity Cl–Se–Se–Cl. wikipedia.orgsmolecule.com This arrangement results in a molecule with C₂ molecular symmetry, which is also described as a gauche conformation. wikipedia.orgntis.gov This is analogous to the structures of hydrogen peroxide (H₂O₂) and disulfur (B1233692) dichloride (S₂Cl₂). wikipedia.org The gauche conformation refers to a specific spatial arrangement where the two chlorine atoms are skewed relative to each other when viewed along the Se-Se bond axis. This is in contrast to a planar cis or trans conformation.

Precise measurements have determined the key geometric parameters of the Se₂Cl₂ molecule. The selenium-selenium (Se-Se) bond length is approximately 223 picometers (pm), and the selenium-chlorine (Se-Cl) bond lengths are about 220 pm. wikipedia.org A critical parameter defining its shape is the dihedral angle between the Cl-Se-Se plane and the Se-Se-Cl plane, which is approximately 87 degrees. wikipedia.org

| Parameter | Value |

|---|---|

| Se-Se Bond Length | 223 pm |

| Se-Cl Bond Length | 220 pm |

| Cl-Se-Se/Se-Se-Cl Dihedral Angle | 87° |

Connectivity and Molecular Symmetry (Cl–Se–Se–Cl, Nonplanar C₂ Gauche Conformation)

Vibrational Spectroscopic Insights into Molecular Conformation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, has been instrumental in confirming the C₂ gauche conformation of Se₂Cl₂ and characterizing its fundamental vibrations. ntis.govresearchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that involve a change in dipole moment. Studies have reported the IR spectra of Se₂Cl₂ between 33 and 600 cm⁻¹. ntis.gov The assignments of these absorption bands are consistent with a C₂ symmetry structure. ntis.govresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to the vibrations of nonpolar bonds. The Raman spectrum of Se₂Cl₂ exhibits distinct peaks corresponding to the stretching of the Se-Se and Se-Cl bonds. researchgate.net The Se-Se stretching vibration is typically observed around 286 cm⁻¹, while the Se-Cl stretching modes appear at higher frequencies. cdnsciencepub.com The observation of six fundamental frequencies in the Raman spectra further supports the C₂ symmetry of the molecule. capes.gov.br

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Se-Se Stretch | ~286 |

Infrared Spectroscopic Analysis and Assignments

Electronic Structure Elucidation via Advanced Spectroscopic Techniques

Advanced spectroscopic methods have provided deeper insights into the electronic nature of diselenium dichloride. X-ray Photoelectron Spectroscopy (XPS) has been used to identify the oxidation states of the selenium atoms. In the Se₂Cl₂ molecule, selenium exists in a formal oxidation state of +1 in the Se-Cl bonds and 0 in the Se-Se bond.

Furthermore, ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the behavior of Se₂Cl₂ in solution. researchgate.netresearchgate.net These studies have shown that Se₂Cl₂ can exist in equilibrium with other selenium chlorides, such as selenium dichloride (SeCl₂) and selenium tetrachloride (SeCl₄), and that the chemical shifts are sensitive to the solvent environment. wikipedia.orgresearchgate.net This dynamic behavior highlights the complexity of its chemistry in solution. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly effective surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements within a material. vulcanchem.com The method involves irradiating a sample with soft X-rays, causing the emission of core-level electrons. vulcanchem.com The binding energy of these ejected photoelectrons is characteristic of the element and its oxidation state. nih.gov

For selenium compounds, XPS can effectively monitor the oxidation state by observing the chemical shifts in the binding energies of the Se 3d or Se 3p core levels. nih.gov Different oxidation states of selenium (e.g., -II, 0, +IV) produce distinct peaks in the XPS spectrum at different binding energies. For instance, studies on various selenium species have shown that the Se 3d₅/₂ peak for Se(0) is typically found around 55.0 eV, while Se(IV) species appear at higher binding energies (e.g., ~58.4 eV) and Se(-II) at lower binding energies (e.g., ~52.8 eV). mdpi.com

In diselenium dichloride (Se₂Cl₂), selenium formally possesses a +1 oxidation state. An XPS analysis of Se₂Cl₂ would be expected to show a Se 3d peak at a binding energy that reflects this specific electronic environment. By comparing the measured binding energy to that of established standards for selenium in various oxidation states, the +1 state in Se₂Cl₂ can be confirmed. This technique has been successfully used to demonstrate and monitor the oxidation of other selenium compounds. nih.gov

Table 1: Representative Se 3d Binding Energies for Different Oxidation States

| Selenium Species | Formal Oxidation State | Typical Se 3d₅/₂ Binding Energy (eV) |

| Metal Selenides (e.g., H₂Se) | -II | ~52.8 - 53.6 |

| Elemental Selenium (Se) | 0 | ~55.0 - 55.2 |

| Diselenium Dichloride (Se₂Cl₂) | +1 | Expected intermediate value |

| Selenium Dioxide (SeO₂) | +IV | ~58.3 - 59.0 |

Note: The expected value for Se₂Cl₂ is illustrative. Precise experimental values are dependent on instrument calibration and specific chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Behavior (⁷⁷Se NMR Chemical Shifts and Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of selenium-containing compounds in the solution phase. researchgate.net The ⁷⁷Se isotope, with a nuclear spin of 1/2 and a natural abundance of 7.63%, is well-suited for NMR studies. researchgate.net The most significant parameter in ⁷⁷Se NMR is the chemical shift (δ), which is highly sensitive to the electronic environment around the selenium nucleus. researchgate.net This sensitivity makes it an excellent probe for studying structural features, intramolecular interactions, and dynamic processes in solution. researchgate.netrsc.org

The ⁷⁷Se NMR chemical shift covers a very wide range (over 3000 ppm), allowing for fine discrimination between different selenium species. For selenium halides, the chemical shift provides direct insight into the nature of the selenium-halogen bond and the equilibria present in solution. For example, studies on selenium bromide solutions have used ⁷⁷Se NMR to identify and distinguish between different species like Se₂Br₂ and SeBr₂ in equilibrium.

In a ⁷⁷Se NMR spectrum of a solution of diselenium dichloride, a distinct resonance peak would be observed. The precise chemical shift would be indicative of the specific electronic shielding at the selenium nuclei, influenced by the adjacent selenium and chlorine atoms. Furthermore, analysis of spin-spin coupling constants, particularly Se-Se coupling, can provide direct evidence of the Se-Se bond within the Se₂Cl₂ molecule. The study of chemical shifts and coupling constants in ⁷⁷Se NMR spectra forms the basis for understanding the structural characteristics of selenium compounds. nih.gov

Computational Chemistry Approaches to Structure and Bonding

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the molecular properties of compounds like diselenium dichloride, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard and reliable computational method for predicting molecular properties such as equilibrium geometries (bond lengths and angles) and vibrational frequencies. nih.govmdpi.com DFT calculations are based on the principle that the ground-state energy of a system is a unique functional of its electron density. mdpi.com By iteratively solving the Kohn-Sham equations, DFT can accurately determine the electronic structure and, from it, the optimized molecular geometry corresponding to the minimum energy configuration. mdpi.com

For diselenium dichloride, DFT calculations can predict key structural parameters. These theoretical calculations are essential for understanding the molecule's three-dimensional structure, which has a Cl-Se-Se-Cl connectivity with a non-planar (gauche) conformation, similar to hydrogen peroxide.

Furthermore, DFT is widely used to calculate harmonic vibrational frequencies. arxiv.orgacs.org These computed frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps to validate the calculated structure and allows for a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., Se-Se stretch, Se-Cl stretch, bending modes). The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and the basis set used in the calculation. nih.govmdpi.com

Table 2: Typical Parameters Obtained from DFT Calculations for Se₂Cl₂

| Parameter | Description |

| Geometric Parameters | |

| Se-Se Bond Length | The distance between the two selenium atoms. |

| Se-Cl Bond Length | The distance between a selenium and a chlorine atom. |

| Se-Se-Cl Bond Angle | The angle formed by the Cl-Se-Se linkage. |

| Cl-Se-Se-Cl Dihedral Angle | The torsional angle defining the molecule's conformation. |

| Vibrational Frequencies | |

| ν(Se-Se) | Frequency of the Se-Se stretching mode. |

| ν(Se-Cl) | Frequencies of the symmetric and asymmetric Se-Cl stretching modes. |

| δ(Se-Se-Cl) | Frequencies of the Se-Se-Cl bending modes. |

| τ(Cl-Se-Se-Cl) | Frequency of the torsional mode around the Se-Se bond. |

Analysis of Bonding Motifs and Intermolecular Interactions

Computational methods are invaluable for analyzing the nature of chemical bonds and the subtle intermolecular forces that govern the behavior of molecules in the condensed phase. For Se₂Cl₂, these analyses can elucidate the characteristics of its covalent bonds and predict how molecules interact with each other.

The nature of the intramolecular Se-Se and Se-Cl bonds can be investigated using techniques like Natural Bond Orbital (NBO) analysis. rsc.orgsciforum.net NBO analysis examines the electron density to describe bonding in terms of localized orbitals, providing insights into bond strength, covalent character, and electron delocalization. rsc.org For instance, NBO can quantify the interaction between a lone pair orbital on one atom and an antibonding orbital of an adjacent bond, which is key to understanding hypervalent interactions common in chalcogen chemistry. rsc.orgsciforum.net

In the solid state, intermolecular interactions play a crucial role in determining the crystal packing. Selenium compounds are known to participate in specific non-covalent interactions called chalcogen bonds. mdpi.com A chalcogen bond is an interaction between an electrophilic region on a covalently bonded chalcogen atom (like selenium) and a nucleophile. Computational modeling can identify and quantify these interactions by analyzing the molecular electrostatic potential (MEP) surface, which highlights regions of positive and negative potential on the molecule that are susceptible to electrostatic interactions. researchgate.net DFT calculations can estimate the energies of these non-covalent interactions, revealing their importance in the formation of supramolecular structures. mdpi.com

Reactivity and Transformative Reactions of Diselenium Dichloride

Disproportionation Equilibria and Factors Influencing Speciation

Diselenium (B1237649) dichloride (Se₂Cl₂) is a reactive compound that exists in a dynamic chemical equilibrium with other selenium chlorides, elemental selenium, and chlorine. wikipedia.org The nature and position of these equilibria are significantly influenced by factors such as solvent and temperature.

In solution, particularly in aprotic solvents, Se₂Cl₂ is part of a complex set of disproportionation and comproportionation reactions. The most significant equilibrium involves selenium dichloride (SeCl₂) and selenium tetrachloride (SeCl₄). researchgate.net While Se₂Cl₂ can be synthesized and isolated, in solutions like acetonitrile, it coexists with SeCl₂ and SeCl₄. wikipedia.org The primary disproportionation equilibrium for the related selenium dihalides can be described as:

3SeCl₂ ⇌ Se₂Cl₂ + SeCl₄ researchgate.net

This indicates that selenium dichloride can convert into diselenium dichloride and selenium tetrachloride. Conversely, Se₂Cl₂ itself can undergo disproportionation. Studies using Raman and ⁷⁷Se NMR spectroscopy have shown that pure liquid Se₂Cl₂ is actually an equilibrium mixture containing small quantities of other selenium species. researchgate.netresearchgate.net The self-disproportionation of Se₂Cl₂ can lead to the formation of other sub-halides, as suggested by the following equilibria:

2Se₂X₂ ⇌ SeX₂ + Se₃X₂ researchgate.net

3Se₂X₂ ⇌ 2SeX₂ + Se₄X₂ researchgate.net

The position of these equilibria is highly sensitive to the donor strength of the solvent. The selenium halide that acts as the stronger Lewis acid is favored in more basic solvents. researchgate.net For instance, in acetonitrile, stoichiometric mixtures of chlorine and selenium corresponding to SeCl₂ show that selenium dichloride is the main species present, existing in equilibrium with Se₂Cl₂ and SeCl₄. researchgate.net

| Reactants | Products | Description |

| 3 SeCl₂ | Se₂Cl₂ + SeCl₄ | The primary equilibrium in aprotic solvents, linking the main selenium chlorides. researchgate.net |

| 2 Se₂Cl₂ | SeCl₂ + Se₃Cl₂ | Self-disproportionation of diselenium dichloride to form other sub-halides. researchgate.net |

| 3 Se₂Cl₂ | 2 SeCl₂ + Se₄Cl₂ | An alternative self-disproportionation pathway for diselenium dichloride. researchgate.net |

This table summarizes the key equilibrium reactions that govern the speciation of selenium chlorides in solution.

The complex equilibria between selenium chlorides in aprotic solvents have been extensively studied using spectroscopic techniques, primarily ⁷⁷Se Nuclear Magnetic Resonance (NMR) and Raman spectroscopy. researchgate.netresearchgate.net These methods allow for the direct observation and quantification of the different selenium species present in solution.

⁷⁷Se NMR spectroscopy is a particularly powerful tool for this purpose due to the high sensitivity of the ⁷⁷Se chemical shift to the chemical environment of the selenium atom. researchgate.netresearchgate.net Studies have successfully identified and assigned chemical shifts for various selenium chlorides in aprotic solvents of differing basicity. researchgate.net For example, the spectrum of a solution containing Se₂Cl₂ will show a characteristic principal signal, but also other weaker signals corresponding to the species it is in equilibrium with, such as SeCl₂, SeCl₄, and other selenium subchlorides like Se₃Cl₂. researchgate.netcdnsciencepub.com The relative intensities of these signals can be used to determine the equilibrium constants for the disproportionation reactions. researchgate.net

Raman spectroscopy has also been instrumental in confirming the presence of these equilibrium mixtures. researchgate.net The observation of Raman peaks corresponding to SeCl₂, Se₂Cl₂, and Se₃Cl₂ in solutions of Se₂Cl₂ confirms that disproportionation occurs. cdnsciencepub.com UV-visible spectroscopy has also been used to study these systems in solvents like acetonitrile. researchgate.net

| Compound/Species | Chemical Shift (ppm) | Notes |

| Se₂Cl₂ | ~ -9.8 ppm | The principal signal for diselenium dichloride. The exact shift can vary slightly with solvent and concentration. cdnsciencepub.com |

| SeCl₂ | ~ 425 - 428 ppm | Signal appears at a very low field relative to Se₂Cl₂. cdnsciencepub.com |

| Se₃Cl₂ | ~ -10.3 to -11.3 ppm | Signal appears at a high field, close to the main Se₂Cl₂ peak. cdnsciencepub.com |

| SeCl₄ | Data not specified in sources | While present in equilibria, specific shift data was not detailed in the provided search results. |

This table presents representative ⁷⁷Se NMR chemical shift data, which is crucial for identifying different selenium species in equilibrium mixtures. Data is referenced relative to a standard, though the standard was not consistently specified across all sources.

Thermodynamics and Kinetics of Se₂Cl₂ Interconversion with SeCl₂ and SeCl₄

Electrophilic Selenization Reactions in Organic Chemistry

Diselenium dichloride is a potent electrophilic selenizing agent, meaning it readily reacts with electron-rich species (nucleophiles) to introduce selenium atoms into organic molecules. wikipedia.orgsmolecule.com This reactivity is harnessed in a variety of synthetic transformations in organic chemistry.

Se₂Cl₂ and its equilibrium species, selenium dichloride (SeCl₂), undergo addition reactions with unsaturated carbon-carbon bonds in alkenes and alkynes. wikipedia.orgbenthamdirect.com These reactions provide a direct route to various organoselenium compounds.

When reacting with simple alkenes, Se₂Cl₂ can yield products such as bis(β-chloroalkyl)selenides. wikipedia.org The reactions of the related selenium dihalides, which are readily generated from Se₂Cl₂, have been studied more extensively. benthamdirect.com The addition of selenium dihalides to alkenes can produce a mixture of Markovnikov and anti-Markovnikov products. benthamdirect.com In many cases, the initially formed kinetic product may rearrange to the more stable thermodynamic product. benthamdirect.com

With alkynes, the reaction is generally more selective. The addition of selenium dihalides typically proceeds via anti-addition, leading to (E,E)-bis(2-halovinyl) selenides in high yields. researchgate.netnih.gov For terminal alkynes, the addition is usually both regioselective and stereoselective, affording anti-Markovnikov products with (E)-stereochemistry. benthamdirect.comnih.gov

| Unsaturated Substrate | General Product Type(s) | Selectivity Notes |

| Alkenes | Bis(β-chloroalkyl)selenides | Can give a mixture of Markovnikov and anti-Markovnikov isomers. wikipedia.orgbenthamdirect.com |

| Alkynes | (E,E)-Bis(2-halovinyl) selenides | Typically proceeds via stereoselective anti-addition. researchgate.netnih.gov |

| Mono-substituted Alkynes | (E)-anti-Markovnikov adducts | Generally shows high regio- and stereoselectivity. benthamdirect.comnih.gov |

This table summarizes the outcomes of addition reactions of diselenium dichloride (and its related equilibrium species) with common unsaturated organic substrates.

A notable application of diselenium dichloride in organic synthesis is the conversion of ketone hydrazones into selenoketones (selones). wikipedia.orgsmolecule.com Selenoketones are analogues of ketones where the carbonyl oxygen atom is replaced by a selenium atom.

This transformation is particularly effective for hindered ketones. wikipedia.org One established method involves the reaction of dimagnesium salts of hydrazones with Se₂Cl₂. researchgate.net This reaction is proposed to proceed through an intermediate, which is then converted to the final selenoketone by heating in the presence of a base like tributylamine. researchgate.net Another approach involves the direct reaction of hydrazones with Se₂Cl₂ in the presence of tri-n-butylamine, which can produce selenoketones in moderate to good yields. researchgate.net

The outcome of the addition reactions of selenium halides to alkenes and alkynes is governed by the reaction mechanism, which dictates the regioselectivity and stereoselectivity of the process.

Regioselectivity refers to the preference for forming one constitutional isomer over another. masterorganicchemistry.com In the context of addition to unsymmetrical alkenes, this determines which carbon atom bonds to the selenium and which bonds to the chlorine.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com For additions to alkenes and alkynes, this relates to the relative orientation of the two new groups added across the multiple bond (syn or anti addition).

The addition of electrophilic selenium species to alkenes and alkynes is widely believed to proceed through cyclic intermediates. benthamdirect.comresearchgate.net The reaction with an alkene forms a three-membered ring called a seleniranium ion , while reaction with an alkyne forms a selenirenium ion . benthamdirect.com These charged intermediates are then opened by the attack of a nucleophile (like the chloride ion).

The formation of these cyclic intermediates explains the observed stereoselectivity. For alkynes, the subsequent nucleophilic attack on the selenirenium ion typically occurs from the side opposite to the selenium bridge, resulting in a net anti-addition . researchgate.netnih.gov

The regioselectivity is also influenced by this mechanism. In the addition to alkenes, the initial kinetic product can be the anti-Markovnikov isomer, which may then rearrange to the thermodynamically more stable Markovnikov product. benthamdirect.com For additions to terminal alkynes, the reaction is highly regioselective, yielding anti-Markovnikov products, where the selenium atom adds to the terminal carbon. nih.gov

| Reaction Type | Intermediate | Regioselectivity | Stereoselectivity |

| Addition to Alkenes | Seleniranium ion | Markovnikov and/or anti-Markovnikov. benthamdirect.com | Can be unselective, but often influenced by rearrangement. |

| Addition to Alkynes | Selenirenium ion | Anti-Markovnikov (for terminal alkynes). nih.gov | Predominantly anti-addition. researchgate.netnih.gov |

This table outlines the mechanistic basis for the observed selectivity in the addition reactions of selenium halides to unsaturated systems.

Conversion of Hydrazones to Selenoketones

Reactions with Nitrogen-Containing Species

Diselenium dichloride (Se₂Cl₂) serves as a versatile reagent in selenium-nitrogen chemistry, engaging in reactions with various nitrogen-containing compounds to yield a range of products, from simple adducts to complex heterocyclic systems.

Diselenium dichloride is a key precursor for the synthesis of unique selenium-nitrogen chlorides. A notable example is the formation of 3-chloro-1,3,4,2,5-triselenadiazolium chloride, Se₃N₂Cl₂. This compound can be synthesized in high yield through the reaction of diselenium dichloride with trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃) in a 3:2 molar ratio. researchgate.net The reaction is typically conducted in dichloromethane (B109758), where the reagents are mixed at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. researchgate.net The product, Se₃N₂Cl₂, is an explosive black solid. researchgate.net It incorporates a five-membered Se₃N₂Cl⁺ cation containing one selenium atom in the +4 oxidation state and two in the +2 oxidation state. scispace.com

Another significant selenium-nitrogen compound derived from Se₂Cl₂ is the dimeric selenium-nitrogen chloride, (Se₃N₂Cl)₂. This explosive dark brown powder is produced from the reaction of equimolar amounts of tetraselenium tetranitride (Se₄N₄) and diselenium dichloride. researchgate.net

Synthesis of Selenium-Nitrogen Compounds from Se₂Cl₂

| Reactant(s) | Molar Ratio (Se₂Cl₂:Reactant) | Solvent | Product | Reference |

|---|---|---|---|---|

| Trimethylsilyl azide (Me₃SiN₃) | 3:2 | Dichloromethane | Se₃N₂Cl₂ | researchgate.net |

| Tetraselenium tetranitride (Se₄N₄) | 1:1 | Dichloromethane | (Se₃N₂Cl)₂ | researchgate.net |

The reaction of diselenium dichloride with certain amine reactants can lead to the formation of polyselenides. For instance, the reaction with bis(trimethylsilyl)amine, (Me₃Si)₂NH, in dichloromethane at 0°C yields a mixture of polyselenides with the general formula Sen[N(SiMe₃)₂]₂ (where n = 2, 3, 4). scispace.com In this mixture, the triselenide (n=3) is the predominant species, though it is difficult to separate in pure form. scispace.com

In contrast, reactions with other silylated amines can result in monoselenides with the elimination of elemental selenium. The reaction with lithium bis(trimethylsilyl)amide derivatives, Li[N(SiMe₃)R], where R can be SiMe₃ or tBu, produces monoselenides of the type Se[N(SiMe₃)R]₂ along with red selenium. scispace.com

Synthesis of Selenium-Nitrogen Compounds (e.g., Se₃N₂Cl₂)

Hydrolysis and Decomposition Pathways in Aqueous Environments

2Se₂Cl₂ + 2H₂O → H₂SeO₃ + 3Se + 4HCl

Alternatively, the hydrolysis is sometimes shown to produce selenium dioxide (SeO₂), the anhydride (B1165640) of selenious acid. cymitquimica.com The compound is generally insoluble in water but hydrolyzes upon contact. wikipedia.org In solution, particularly in solvents like acetonitrile, Se₂Cl₂ exists in a chemical equilibrium with selenium dichloride (SeCl₂), selenium tetrachloride (SeCl₄), chlorine, and elemental selenium. wikipedia.orgsmolecule.com This equilibrium can be represented by the disproportionation reaction: 2Se₂Cl₂ ⇌ SeCl₄ + 3Se. bihar.gov.in

Hydrolysis Products of Diselenium Dichloride

| Reactant | Products | Reference |

|---|---|---|

| Water (H₂O) | Selenious Acid (H₂SeO₃) | thieme-connect.de |

| Hydrochloric Acid (HCl) | thieme-connect.decymitquimica.com | |

| Elemental Selenium (Se) | thieme-connect.de |

Integration into Metal Complexes and Coordination Chemistry

Diselenium dichloride is a valuable reagent in coordination chemistry for introducing selenium atoms into metal complexes.

A key application of Se₂Cl₂ in organometallic chemistry is its use to introduce bridging selenium ligands that connect two or more metal atoms. wikipedia.orgwikipedia.org In such complexes, the selenium atom is preceded by the Greek letter mu (μ) in the chemical name to denote its bridging nature. wikipedia.org The Se₂Cl₂ molecule can react with metal centers, leading to the cleavage of the Se-Se bond and the formation of μ-Se or μ-Se₂ bridges, depending on the reaction conditions and the metallic substrate.

Diselenium dichloride has been specifically utilized to introduce bridging selenium ligands between the metal atoms of certain transition metal carbonyl complexes. wikipedia.org Research has demonstrated its reactivity with iron and chromium carbonyl complexes, leading to the formation of novel cluster compounds where selenium atoms bridge the metal centers. wikipedia.org These reactions expand the diversity of selenium-containing organometallic structures.

Reactions of Se₂Cl₂ with Metal Carbonyls

| Reactant Type | Example Reactants | Product Type | Reference |

|---|---|---|---|

| Transition Metal Carbonyls | Iron Carbonyl Complexes | Complexes with bridging selenium ligands | wikipedia.org |

| Chromium Carbonyl Complexes | Complexes with bridging selenium ligands | wikipedia.org |

Applications of Diselenium Dichloride in Advanced Chemical Synthesis

Precursor Chemistry for Organoselenium Compounds

Diselenium (B1237649) dichloride serves as an important electrophilic selenizing agent, enabling the synthesis of a wide array of organoselenium compounds. wikipedia.orgsmolecule.com These compounds are of significant interest in organic chemistry and materials science. smolecule.com

Synthesis of Functionalized Organoselenium Compounds

Diselenium dichloride is a key reagent for producing functionalized organoselenium compounds. It readily reacts with simple alkenes to yield bis(β-chloroalkyl)selenides. wikipedia.org This reactivity allows for the direct incorporation of selenium and chlorine into a carbon backbone. For instance, its reaction with ethylene (B1197577) leads to the formation of Se(CH₂CH₂Cl)₂.

The compound is also instrumental in converting hydrazones of sterically hindered ketones into their corresponding selenoketones. wikipedia.org In this reaction, the oxygen atom of the ketone is replaced by a selenium atom, forming a C=Se double bond.

Recent research has demonstrated that selenium dihalides, which can be generated from diselenium dichloride, are effective in the synthesis of novel organoselenium compounds. researchgate.netnih.gov These in situ prepared reagents have expanded the scope of organoselenium chemistry, allowing for the creation of previously inaccessible molecular architectures. researchgate.netnih.gov

Preparation of Selenium-Containing Heterocycles

Diselenium dichloride and its derivatives are pivotal in the synthesis of selenium-containing heterocycles. scispace.commdpi.com These cyclic compounds are of interest for their potential biological activities and applications in materials science. beilstein-journals.org

For example, selenium dichloride, which exists in equilibrium with diselenium dichloride in certain solutions, reacts with divinyl sulfide (B99878) to produce 2,6-dichloro-1,4-thiaselenane. wikipedia.orgresearchgate.net This six-membered heterocycle can then undergo rearrangement to form a five-membered ring, 5-chloro-2-chloromethyl-1,3-thiaselenolane. researchgate.net

Furthermore, selenium dihalides have been employed in the cyclization of various organic substrates to create a range of heterocyclic systems. scispace.comchim.it The reaction of selenium dichloride or dibromide with divinyl selenide (B1212193) is a known route to novel 1,4-diselenanes. scispace.com

| Starting Material | Reagent | Product | Reference |

| Divinyl sulfide | Selenium dichloride | 2,6-dichloro-1,4-thiaselenane | researchgate.net |

| Divinyl selenide | Selenium dichloride/dibromide | 2,6-dihalo-1,4-diselenanes | scispace.com |

| Diethynyldimethylsilane | Selenium dichloride/dibromide | 1,4-selenasilafulvenes | beilstein-journals.org |

Development of Novel Selenization Reagents

Diselenium dichloride is a precursor for the in-situ generation of other selenizing agents, such as selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂). researchgate.netscispace.com While diselenium dichloride itself is a useful reagent, these derived species offer unique reactivity profiles. researchgate.net

Selenium dichloride, often prepared from diselenium dichloride and a suitable chlorine source or by disproportionation, is a highly effective electrophile for a variety of organic transformations. wikipedia.orgresearchgate.net It has been used extensively in the synthesis of complex organoselenium compounds and heterocycles. researchgate.netscispace.com The ability to generate these reagents in situ is crucial as they can be unstable. researchgate.netscispace.com

Role in Inorganic Materials Synthesis

The utility of diselenium dichloride extends beyond organic chemistry into the realm of inorganic materials synthesis.

Generation of Other Selenium Halides and Oxyhalides

Diselenium dichloride is a key intermediate in the synthesis of other important selenium halides and oxyhalides. smolecule.com It exists in a chemical equilibrium with selenium dichloride (SeCl₂), selenium tetrachloride (SeCl₄), elemental selenium, and chlorine. wikipedia.org This equilibrium can be manipulated to favor the formation of a desired compound. For example, under certain conditions, diselenium dichloride can disproportionate to yield selenium dichloride and selenium tetrachloride. smolecule.com It can also serve as a starting material for producing selenium oxychloride (SeOCl₂). smolecule.com

Synthesis of Mixed Chalcogen-Halogen Compounds (e.g., SeSCl₂)

Diselenium dichloride is also utilized in the synthesis of mixed chalcogen-halogen compounds. wikipedia.org These compounds contain more than one type of chalcogen atom bonded to a halogen. For instance, mixtures of sulfur dichloride and selenium halides can lead to the formation of compounds with the general formula SeSX, where X is chlorine or bromine. wikipedia.org One such example is the formation of SeSCl₂. wikipedia.org

Formation of Polyhedral Selenaboranes and Related Clusters

A significant application of diselenium dichloride is in the synthesis of polyhedral selenaboranes, which are cage-like cluster compounds composed of selenium and boron atoms. The primary method for their formation involves the co-pyrolysis of diboron (B99234) tetrachloride (B2Cl4) with diselenium dichloride (Se2Cl2) under vacuum conditions. This high-temperature gas-phase reaction yields various chlorinated selenaborane clusters.

The composition of the resulting products is highly dependent on the reaction temperature and the molar ratio of the reactants. For instance, re-examining the co-pyrolysis of B2Cl4 with Se2Cl2 at varied molar ratios and temperatures has led to the discovery of new polyhedral selenaboranes beyond those initially observed. researchgate.netmdpi.com

Detailed research has identified several specific clusters, including:

closo-SeB5Cl5 and closo-SeB11Cl11 : These were among the earlier identified products from the co-pyrolysis reaction. researchgate.net

closo-1-SeB9Cl9 : This novel ten-vertex cluster was identified through mass spectrometry when the reaction was re-examined at higher temperatures (350 °C) and with an increased molar content of B2Cl4. researchgate.netmdpi.com

The generation of these clusters is favored by specific conditions. For example, the formation of closo-SeB5Cl5 is preferred at lower temperatures, while closo-SeB11Cl11 and closo-1-SeB9Cl9 require higher temperatures for their formation. researchgate.net The separation of these selenaboranes from boron subhalide by-products can be challenging due to similar volatilities, often requiring techniques like vacuum fractionation. researchgate.net The structural characterization of these complex molecules relies on a combination of experimental techniques, such as 1D and 2D 11B-NMR spectroscopy and single-crystal X-ray diffraction, supported by computational DFT/GIAO/NMR calculations. researchgate.netmdpi.com

Table 1: Synthesis of Polyhedral Selenaboranes using Se2Cl2

| Product Cluster | Reactants | Reaction Conditions | Key Findings & Characterization |

| closo-1-SeB9Cl9 | B2Cl4, Se2Cl2 | Co-pyrolysis at temperatures as high as 350 °C. researchgate.net | A novel 10-vertex cluster detected by mass spectrometry. Its structure is proposed as a closed bicapped square-antiprismatic geometry. researchgate.netmdpi.com |

| closo-SeB11Cl11 | B2Cl4, Se2Cl2 | Co-pyrolysis at elevated temperatures (e.g., 400 °C). researchgate.net | An icosahedral structure confirmed by single-crystal X-ray analysis. Its formation is favored by higher temperatures and increased B2Cl4 content. researchgate.net |

| closo-SeB5Cl5 | B2Cl4, Se2Cl2 | Co-pyrolysis at lower temperatures (e.g., 330 °C). researchgate.net | A six-vertex cluster with an octahedral geometry supported by DFT/GIAO/NMR calculations. researchgate.net |

Precursor for Selenium-Containing Thin Films and Nanomaterials

Diselenium dichloride is a fundamental precursor for the synthesis of various other selenium compounds, which in turn are used in materials science. acs.org However, its direct application as a primary precursor for the deposition of selenium-containing thin films and the synthesis of nanomaterials is less common than the use of other selenium sources.

The synthesis of selenium nanoparticles (SeNPs) and quantum dots (SeQDs) typically employs methods such as chemical reduction, where precursors like sodium selenite (B80905) (Na2SeO3) or selenic acid (H2SeO3) are reduced to elemental selenium (Se0). psychologadamczak.pl Similarly, the fabrication of thin films, for instance by chemical vapor deposition (CVD) or atomic layer deposition (ALD), often utilizes more volatile or specifically designed organoselenium precursors. acs.orgnih.govsoton.ac.ukacs.org These include hydrogen selenide (H2Se), dialkyl selenides (R2Se), and bis(trialkylsilyl)selenides. nih.gov

Despite the prevalence of other precursors, Se2Cl2 is noted in the context of nanomaterial preparation. It is mentioned as a stable selenium chloride that can be used in the preparation of selenium quantum dots. psychologadamczak.pl Its role is often as a starting material to generate other reactive selenium species in situ. For example, Se2Cl2 exists in equilibrium with selenium dichloride (SeCl2) and selenium tetrachloride (SeCl4), which can be involved in subsequent reactions. acs.orgresearchgate.net The compound's reactivity makes it a tool for introducing selenium into various molecular frameworks, which can then be used to build more complex materials. acs.org

Table 2: Common Precursors for Selenium Thin Films and Nanomaterials

| Precursor Type | Examples | Typical Application | Method |

| Inorganic Salts | Sodium Selenite (Na2SeO3), Selenic Acid (H2SeO3) | Selenium Nanoparticles (SeNPs) | Chemical Reduction psychologadamczak.pl |

| Organoselenium Compounds | Diethyl Diselenide (Et2Se2), Bis(trialkylsilyl)selenides | Thin Films (e.g., MoSe2, Bi2Se3) | Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD) nih.gov |

| Elemental Selenium | Selenium Powder | Selenium Quantum Dots (SeQDs) | Laser Ablation, Ultrasonication nih.gov |

| Selenium Halides | Diselenium Dichloride (Se2Cl2) | General precursor for other selenium compounds, potential for quantum dots. acs.orgpsychologadamczak.pl | Various |

Catalytic Applications in Organic Transformations

The exploration of diselenium dichloride as a catalyst in organic reactions is an emerging area of research. Its electrophilic nature and ability to participate in redox cycles suggest its potential utility in mediating specific organic transformations. acs.org

Exploration in C-H Bond Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis for its atom and step economy. mangalkotegovtcollege.org While various transition metals and specific organocatalysts have been developed for C-H activation, the role of simple inorganic selenium compounds is less established.

Diselenium dichloride has been identified as a compound with potential for exploration in C-H bond activation. acs.org However, detailed studies and established protocols for its use as a primary catalyst in these methodologies are limited. Current research in selenium-catalyzed C-H functionalization often employs more complex organoselenium compounds, such as diphenyl diselenide, frequently in combination with an oxidant. mdpi.com These systems can facilitate reactions like the intramolecular oxidative cyclization to form valuable heterocycles. The catalytic cycle in these cases often involves the formation of a more electrophilic selenium species that can react with C-H bonds. While Se2Cl2 could theoretically serve as a precursor to such active species, direct catalytic applications remain an area for future investigation.

Potential in Dehydrogenation Reactions

Dehydrogenation reactions, which form double bonds through the removal of hydrogen, are fundamental transformations in organic synthesis, particularly for producing unsaturated carbonyl compounds. researchgate.netntu.edu.sg Established methods often rely on transition metal catalysts or stoichiometric selenium reagents like phenylselenyl halides followed by oxidative elimination. researchgate.netprzedszkolenisko.pl

Diselenium dichloride has been noted for its potential catalytic role in dehydrogenation reactions. acs.org This potential likely stems from its ability to act as an electrophile, adding across a double bond or activating an enol or enolate, followed by an elimination step that regenerates a selenium species and forms the desired unsaturated product. However, similar to its application in C-H activation, the use of Se2Cl2 as a direct catalyst for dehydrogenation is not yet widely reported in the scientific literature. The field is currently dominated by other reagents, and the full catalytic potential of diselenium dichloride in this context is still under exploration. acs.org

Advanced Research Methodologies and Future Directions

Advanced Spectroscopic Techniques for Mechanistic Studies and Reaction Monitoring

Modern spectroscopic methods are indispensable for unraveling the intricate reaction mechanisms of Se₂Cl₂ and for monitoring reaction progress in real-time.

In-situ Raman and NMR for Real-time Reaction Progress

In-situ spectroscopic techniques, particularly Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, have proven invaluable for observing the dynamic behavior of Se₂Cl₂ in solution.

Raman Spectroscopy provides a structural fingerprint of molecules, allowing for the identification of species present in a reaction mixture. For Se₂Cl₂, characteristic Raman peaks for the Se-Se stretch (around 250 cm⁻¹) and the Se-Cl stretch (around 350 cm⁻¹) are key identifiers. Studies have shown that liquid Se₂Cl₂ is not entirely pure but exists in equilibrium with other selenium species. cdnsciencepub.com Raman spectroscopy has been instrumental in identifying these species and understanding the disproportionation reactions that Se₂Cl₂ undergoes. cdnsciencepub.comresearchgate.net For instance, the presence of a peak around 410 cm⁻¹ in the Raman spectrum of what is stoichiometrically Se₂Cl₂ indicates the presence of selenium dichloride (SeCl₂), confirming the equilibrium: 3SeCl₂ ⇌ Se₂Cl₂ + SeCl₄. cdnsciencepub.comresearchgate.net The intensity of these peaks can be used to estimate the equilibrium constants for such disproportionation reactions. researchgate.netresearchgate.net

⁷⁷Se NMR Spectroscopy is another powerful tool, given that the ⁷⁷Se isotope has a nuclear spin of ½ and is present in natural abundance (7.7%). oulu.fi This technique is highly sensitive to the chemical environment of the selenium atom. researchgate.net ⁷⁷Se NMR studies have been crucial in characterizing the equilibrium between Se₂Cl₂, SeCl₂, and other selenium halides in various aprotic solvents. researchgate.netresearchgate.net The chemical shifts observed in ⁷⁷Se NMR are sensitive to the electronegativity of neighboring atoms, providing detailed information about the bonding in complex mixtures. researchgate.net For example, in mixtures of Se₂Cl₂ and disulfur (B1233692) dichloride (S₂Cl₂), ⁷⁷Se NMR has been used to identify a variety of selenium-sulfur dihalides with chain structures, such as SeSCl₂, Se₂SCl₂, and SeS₂Cl₂. researchgate.net

Interactive Table: Spectroscopic Data for Se₂Cl₂ and Related Species

| Species | Spectroscopic Technique | Key Observables | Reference |

|---|---|---|---|

| Se₂Cl₂ | Raman | ~250 cm⁻¹ (Se-Se stretch), ~350 cm⁻¹ (Se-Cl stretch) | |

| SeCl₂ | Raman | ~410 cm⁻¹ | cdnsciencepub.com |

| Se₃Cl₂ | Raman | ~240 cm⁻¹ | cdnsciencepub.com |

| Se₂Cl₂ | ⁷⁷Se NMR | Signal around -9.8 ppm | cdnsciencepub.com |

| SeCl₂ | ⁷⁷Se NMR | Low-field signal | cdnsciencepub.com |

| Se₃Cl₂ | ⁷⁷Se NMR | High-field signal relative to Se₂Cl₂ | cdnsciencepub.com |

Coupled Spectroscopic Techniques for Complex Mixture Analysis

To tackle the complexity of reaction mixtures containing Se₂Cl₂, researchers often employ coupled or hyphenated spectroscopic techniques. High-performance liquid chromatography coupled with inductively coupled plasma-tandem mass spectrometry (HPLC-ICP-MS/MS) is a powerful method for the speciation of selenium compounds. mdpi.com This technique combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS/MS, allowing for the quantification of various selenium species even at very low concentrations. mdpi.com While often applied to biological and environmental samples, the principles are directly applicable to analyzing the products of Se₂Cl₂ reactions.

Crystallographic Studies for Elucidating Solid-State Reactivity and Adduct Structures

X-ray crystallography provides definitive structural information for solid compounds, and it has been essential for understanding the solid-state behavior of Se₂Cl₂ and its derivatives. The crystal structure of Se₂Cl₂ reveals a C₂ symmetry. researchgate.net

Crystallographic studies have been particularly insightful in characterizing the structures of adducts formed between Se₂Cl₂ and other molecules. For example, the reaction of Se₂Cl₂ with certain nitrogen-containing compounds can lead to the formation of complex selenium-nitrogen chlorides. researchgate.net The precise structures of these products, such as the five-membered Se₃N₂Cl⁺ cation, have been determined through X-ray diffraction, providing crucial information about their bonding and reactivity. researchgate.netscispace.com Furthermore, crystallographic analysis of N-heterocyclic carbene (NHC) adducts of selenium has revealed correlations between their molecular structure and their ⁷⁷Se solid-state NMR parameters. researchgate.net

Interactive Table: Crystallographic Data for Se₂Cl₂

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a | 7.081 Å | nih.gov |

| b | 14.058 Å | nih.gov |

| c | 4.814 Å | nih.gov |

| β | 97.06 ° | nih.gov |

Computational Modeling for Predicting Reactivity and Designing Novel Systems

Computational chemistry has emerged as a powerful predictive tool in the study of Se₂Cl₂, complementing experimental findings and guiding the design of new chemical systems.

Reaction Pathway Analysis and Transition State Determination

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. mdpi.com For reactions involving Se₂Cl₂, DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate reaction barriers. This provides a detailed, step-by-step understanding of how reactions proceed. For instance, the mechanism of the addition of selenium dihalides to vinyl ethers has been studied using DFT, revealing a two-step process that goes through a seleniranium intermediate. researchgate.net Such computational insights are crucial for explaining the observed regioselectivity and stereoselectivity of these reactions. researchgate.net

Design of Novel Se₂Cl₂ Derivatives and Catalytic Cycles

Computational methods are increasingly being used for the in silico design of novel molecules and catalytic systems. d-nb.infosimonsfoundation.org By calculating the properties of hypothetical molecules, researchers can screen for promising candidates before undertaking laborious and potentially hazardous synthetic work. In the context of Se₂Cl₂, this could involve designing new organoselenium compounds with specific electronic or steric properties for applications in materials science or as catalysts. nih.govresearchgate.net

For example, computational screening can be used to identify promising new ligands for selenium-based catalysts. nih.gov By modeling the interaction of different ligands with a selenium center and calculating the energetics of the catalytic cycle, it is possible to predict which ligands will lead to the most efficient and selective catalysts. d-nb.infonih.gov This approach has been successfully applied to the design of various transition metal catalysts and can be extended to selenium-based systems. nih.gov The design of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of the target enzyme CYP51 is a recent example of how computational docking studies can guide the development of new bioactive molecules. nih.gov

Interdisciplinary Research Integrating Diselenium (B1237649) Dichloride Chemistry (e.g., in Material Science, Advanced Inorganic Synthesis)

Diselenium dichloride (Se₂Cl₂) serves as a versatile and reactive precursor in several fields of scientific research, most notably in material science and advanced inorganic synthesis. cymitquimica.com Its utility stems from its ability to act as an electrophilic selenizing agent, readily introducing selenium atoms or Se-Se linkages into various molecular and material frameworks. smolecule.comwikipedia.org This reactivity allows for the targeted synthesis of a wide array of selenium-containing compounds with unique electronic, optical, and chemical properties. smolecule.com

In Material Science

The integration of diselenium dichloride into material science primarily revolves around its role as a building block for novel selenium-containing materials. cymitquimica.com These materials are explored for applications ranging from electronics to optics.

One significant area of research is the synthesis of selenium-containing heterocycles and polymers. scispace.com For instance, Se₂Cl₂ can be used to generate selenophene (B38918) monomers. These monomers can then be polymerized to create materials with potentially useful electrochromic and photothermal properties. scispace.com The reaction of selenium dichloride (often in equilibrium with Se₂Cl₂) with specific dienes, such as 2,3-dimethoxy-1,3-butadiene, yields substituted selenophenes that are precursors to these advanced polymers. scispace.com

Furthermore, diselenium dichloride is a key reagent in the synthesis of organoselenium compounds that are vital for materials chemistry. smolecule.comresearchgate.net It reacts with alkenes and alkynes to produce a variety of selenium-functionalized organic molecules. wikipedia.orgmdpi.com These reactions are often highly stereoselective. For example, the reaction with alkynes can proceed as an anti-addition, yielding bis(E-2-halovinyl) selenides with high efficiency. mdpi.com These organoselenium compounds can serve as building blocks for more complex materials or possess useful properties in their own right. researchgate.net The development of binary chalcogenide thin films for electronic applications also utilizes polychalcogen compounds, for which Se₂Cl₂ can be a precursor. researchgate.net

In Advanced Inorganic Synthesis

In the realm of advanced inorganic synthesis, diselenium dichloride is employed to create novel inorganic compounds and coordination complexes. Its ability to react with metal complexes allows for the introduction of selenium ligands, leading to new structures and reactivity. wikipedia.orgresearchgate.net

A notable application is the use of Se₂Cl₂ to introduce bridging selenium ligands between metal atoms in transition metal carbonyl complexes. wikipedia.org This creates polynuclear clusters with direct metal-selenium bonds, which are of interest for their structural diversity and potential catalytic or electronic applications. The reactivity of the chalcogen-halogen bond is fundamental to these synthetic strategies. researchgate.net

Diselenium dichloride also participates in the synthesis of various other selenium-halogen compounds and selenium-nitrogen species. For example, it reacts with trimethylsilyl (B98337) azide (B81097) to form selenium nitride chloride. It exists in a dynamic equilibrium with other chlorides like selenium dichloride (SeCl₂) and selenium tetrachloride (SeCl₄), which can be manipulated for specific synthetic outcomes. wikipedia.org This versatility makes it a valuable tool for inorganic chemists exploring the synthesis of compounds in varying oxidation states and coordination environments. researchgate.net The synthesis of novel heterocyclic systems, such as 1,4-thiaselenane derivatives through reaction with divinyl sulfide (B99878), further showcases its utility in creating previously inaccessible inorganic ring structures. researchgate.net

Interactive Data Table: Synthesis of Selenium Heterocycles using Selenium Halides

The following table details the synthesis of various selenium-containing heterocyclic compounds, highlighting the reactants and resulting products. This illustrates the role of selenium halides as key reagents in advanced inorganic and organic synthesis.

| Reactant 1 | Reactant 2 | Selenium Reagent | Product | Yield | Reference |

| Divinyl sulfide | - | Selenium dichloride | 2,6-dichloro-1,4-thiaselenane | Quantitative | researchgate.net |

| Divinyl sulfide | Pyridine | 2,6-dichloro-1,4-thiaselenane | 2-chloromethyl-1,3-thiaselenole | 95% | researchgate.net |

| Dimethyldiethynylsilane | - | Selenium dichloride | 1,4-selenasilafulvenes | - | researchgate.net |

| 2,3-dimethoxy-1,3-butadiene | - | Selenium dichloride | 3,4-dimethoxyselenophene | 41% | scispace.com |

| Acetylene | - | Selenium dichloride | bis(E-2-chlorovinyl) selenide (B1212193) | - | mdpi.com |

Q & A

Q. What are the established laboratory synthesis methods for Se₂Cl₂, and how do they differ in yield and purity?

Se₂Cl₂ is primarily synthesized via two approaches:

- Direct reaction : Selenium reacts with sulfuryl chloride (SO₂Cl₂) under controlled heating (~70°C), producing Se₂Cl₂ and SO₂ gas. This method requires anhydrous conditions to avoid hydrolysis .

- Reduction of SeCl₄ : Treating selenium tetrachloride (SeCl₄) with phosphorus trichloride (PCl₃) reduces SeCl₄ to Se₂Cl₂, with PCl₅ as a byproduct. This method avoids gaseous intermediates but demands precise stoichiometric control . Yield and purity depend on reaction temperature, solvent choice (e.g., ethylene dibromide enhances stability), and post-synthesis purification steps like fractional distillation .

Q. What are the structural and bonding characteristics of Se₂Cl₂?

Se₂Cl₂ adopts a diselenium dichloride structure analogous to disulfur dichloride (S₂Cl₂), with a central Se–Se bond (bond length ~2.28 Å) and two terminal Se–Cl bonds. The molecule is polar due to selenium's electronegativity (2.55) and exhibits bent geometry at each selenium atom. Lewis structure analysis confirms each Se atom retains a lone pair, contributing to its reactivity as a chlorinating agent .

Q. What safety protocols are critical when handling Se₂Cl₂?

Se₂Cl₂ is hygroscopic and decomposes in water to release HCl, H₂SeO₃, and elemental selenium. Key precautions include:

Q. How does Se₂Cl₂ behave in aqueous environments, and what analytical techniques monitor its decomposition?

Hydrolysis of Se₂Cl₂ follows the reaction:

The process is slow but accelerates with agitation or elevated temperatures. UV-Vis spectroscopy tracks selenium colloid formation, while ion chromatography quantifies HCl and H₂SeO₃ concentrations. Residual Se can be analyzed via gravimetry or SEM-EDS .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of Se₂Cl₂ with organic substrates?

Conflicting data (e.g., variable yields in selenylation reactions) often arise from differences in:

- Solvent polarity : THF stabilizes Se₂Cl₂, whereas nonpolar solvents promote decomposition.

- Impurity profiles : Trace moisture or oxygen alters reaction pathways. To resolve contradictions, conduct controlled replicate studies under inert atmospheres, document solvent purity (e.g., Karl Fischer titration for water content), and use high-purity Se₂Cl₂ (verified via Raman spectroscopy for Se–Se bond signature) .

Q. What advanced spectroscopic methods elucidate the electronic properties of Se₂Cl₂?